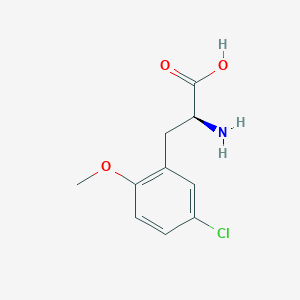
DL-5-Chloro-2-methoxyphenylalanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DL-5-Chloro-2-methoxyphenylalanine is a synthetic amino acid derivative with the molecular formula C10H12ClNO3. It is characterized by the presence of a chlorine atom at the 5th position and a methoxy group at the 2nd position on the phenylalanine backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DL-5-Chloro-2-methoxyphenylalanine typically involves the chlorination and methoxylation of phenylalanine derivatives. One common method includes the reaction of 5-chloro-2-methoxybenzaldehyde with an appropriate amino acid precursor under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and pH to optimize the yield and quality of the final product. Purification steps, including crystallization and chromatography, are employed to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
DL-5-Chloro-2-methoxyphenylalanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) and various nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted phenylalanine derivatives, amines, and quinones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
DL-5-Chloro-2-methoxyphenylalanine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in various industrial processes
Mechanism of Action
The mechanism of action of DL-5-Chloro-2-methoxyphenylalanine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-methoxyphenylalanine: Similar in structure but lacks the DL configuration.
2-Chloro-5-methoxyaniline: Differing in the position of the chlorine and methoxy groups.
DL-5-Chloro-2-methoxytyrosine: Similar structure with an additional hydroxyl group on the phenyl ring
Uniqueness
DL-5-Chloro-2-methoxyphenylalanine is unique due to its specific substitution pattern and DL configuration, which confer distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C10H12ClNO3 |
|---|---|
Molecular Weight |
229.66 g/mol |
IUPAC Name |
(2S)-2-amino-3-(5-chloro-2-methoxyphenyl)propanoic acid |
InChI |
InChI=1S/C10H12ClNO3/c1-15-9-3-2-7(11)4-6(9)5-8(12)10(13)14/h2-4,8H,5,12H2,1H3,(H,13,14)/t8-/m0/s1 |
InChI Key |
GYEARKBBUBYION-QMMMGPOBSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)Cl)C[C@@H](C(=O)O)N |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)CC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















